Cas no 1209224-50-9 (2-(4-chlorophenoxy)-1-{4-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylpiperidin-1-yl}ethan-1-one)

2-(4-chlorophenoxy)-1-{4-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylpiperidin-1-yl}ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 2-(4-chlorophenoxy)-1-{4-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylpiperidin-1-yl}ethan-1-one
- VU0648307-1
- 2-(4-chlorophenoxy)-1-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone
- 2-(4-chlorophenoxy)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
- 1209224-50-9
- AKOS024514872
- 2-(4-chlorophenoxy)-1-{4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one
- F5596-0932
-
- インチ: 1S/C21H19ClFN3O3/c22-16-3-7-18(8-4-16)28-13-19(27)26-11-9-15(10-12-26)21-25-24-20(29-21)14-1-5-17(23)6-2-14/h1-8,15H,9-13H2
- InChIKey: MPESAYXQUGFCRS-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)OCC(N1CCC(C2=NN=C(C3C=CC(=CC=3)F)O2)CC1)=O
計算された属性
- せいみつぶんしりょう: 415.1098973g/mol
- どういたいしつりょう: 415.1098973g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 29
- 回転可能化学結合数: 5
- 複雑さ: 533
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.5Ų
- 疎水性パラメータ計算基準値(XlogP): 3.9
2-(4-chlorophenoxy)-1-{4-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylpiperidin-1-yl}ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5596-0932-100mg |
2-(4-chlorophenoxy)-1-{4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one |
1209224-50-9 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F5596-0932-3mg |
2-(4-chlorophenoxy)-1-{4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one |
1209224-50-9 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5596-0932-75mg |
2-(4-chlorophenoxy)-1-{4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one |
1209224-50-9 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F5596-0932-50mg |
2-(4-chlorophenoxy)-1-{4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one |
1209224-50-9 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F5596-0932-2mg |
2-(4-chlorophenoxy)-1-{4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one |
1209224-50-9 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5596-0932-4mg |
2-(4-chlorophenoxy)-1-{4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one |
1209224-50-9 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5596-0932-15mg |
2-(4-chlorophenoxy)-1-{4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one |
1209224-50-9 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5596-0932-30mg |
2-(4-chlorophenoxy)-1-{4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one |
1209224-50-9 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F5596-0932-5μmol |
2-(4-chlorophenoxy)-1-{4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one |
1209224-50-9 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5596-0932-20mg |
2-(4-chlorophenoxy)-1-{4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one |
1209224-50-9 | 20mg |
$99.0 | 2023-09-09 |
2-(4-chlorophenoxy)-1-{4-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylpiperidin-1-yl}ethan-1-one 関連文献
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
2-(4-chlorophenoxy)-1-{4-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylpiperidin-1-yl}ethan-1-oneに関する追加情報
Introduction to 2-(4-chlorophenoxy)-1-{4-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylpiperidin-1-yl}ethan-1-one and Its Significance in Modern Chemical Biology
The compound with the CAS number 1209224-50-9, specifically 2-(4-chlorophenoxy)-1-{4-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylpiperidin-1-yl}ethan-1-one, represents a fascinating intersection of medicinal chemistry and chemical biology. This intricate molecular structure has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of multiple pharmacophoric elements, including a chlorophenoxy group, a fluorophenyl moiety, and an oxadiazole ring system, suggests a rich chemical space for exploration.
Recent advancements in the field of drug discovery have highlighted the importance of heterocyclic compounds in medicinal chemistry. The oxadiazole scaffold, in particular, has been extensively studied for its bioactivity and structural versatility. In this context, the compound 2-(4-chlorophenoxy)-1-{4-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylpiperidin-1-yl}ethan-1-one emerges as a promising candidate for further investigation. Its unique structural features make it a valuable scaffold for designing molecules with enhanced pharmacological properties.
The fluorophenyl group is another critical feature of this compound that contributes to its potential therapeutic value. Fluoro-substituted aromatic rings are well-known for their ability to modulate metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. The incorporation of a fluorophenyl moiety into the molecular framework of this compound could lead to the development of more effective and selective therapeutic agents.
Moreover, the chlorophenoxy group introduces additional complexity to the molecule, which can be exploited to fine-tune its biological activity. Chloro-substituted phenols are frequently found in bioactive molecules due to their ability to engage in various non-covalent interactions with biological targets. This feature makes the compound an attractive candidate for further exploration in the realm of chemical biology.
Current research in medicinal chemistry increasingly emphasizes the importance of structure-activity relationships (SAR) in drug design. The compound 2-(4-chlorophenoxy)-1-{4-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylpiperidin-1-yl}ethan-1-one offers a unique opportunity to study these relationships due to its complex and multifaceted structure. By systematically modifying different parts of the molecule, researchers can gain insights into how specific structural features influence biological activity.
In addition to its potential as a drug candidate, this compound may also serve as a valuable tool for understanding fundamental biological processes. The interplay between different pharmacophoric elements in its structure can provide insights into how molecules interact with biological targets at the molecular level. Such knowledge is crucial for developing more effective and targeted therapies.
The synthesis of this compound involves sophisticated organic chemistry techniques that highlight the ingenuity of modern synthetic methodologies. The integration of multiple functional groups into a single molecular framework requires careful planning and execution. However, advances in synthetic chemistry have made it increasingly feasible to construct complex molecules like this one with high precision and yield.
As research continues to evolve, the applications of this compound are likely to expand beyond traditional pharmaceuticals. Its unique structural features make it a versatile scaffold for exploring new chemical entities with potential applications in agrochemicals, materials science, and other areas. The ongoing investigation into its properties and potential uses underscores its significance in modern chemical biology.
In conclusion, the compound 2-(4-chlorophenoxy)-1-{4-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylpiperidin-1-yl}ethan-1-one (CAS no 1209224-50-9) represents a compelling example of how intricate molecular structures can lead to novel therapeutic opportunities. Its multifaceted design and rich chemical space make it an attractive candidate for further exploration in medicinal chemistry and chemical biology. As research progresses, this compound is poised to play a significant role in shaping the future of drug discovery and development.
1209224-50-9 (2-(4-chlorophenoxy)-1-{4-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylpiperidin-1-yl}ethan-1-one) 関連製品
- 1807109-35-8(Benzene, 1-bromo-3-(difluoromethyl)-2-methyl-5-nitro-)
- 179057-32-0(1-4-(4-Fluorophenoxy)phenylmethanamine)
- 161862-09-5(3-amino-1-(piperidin-1-yl)propan-1-one)
- 334477-60-0([(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl](methyl)amine)
- 2229669-19-4(5-(3-hydroxyprop-1-en-1-yl)-2-nitrophenol)
- 1415392-99-2(1-(3-aminopropoxy)-1-ethoxyethane)
- 2764014-37-9(1-{[(Prop-2-en-1-yloxy)carbonyl]amino}spiro[3.3]heptane-1-carboxylic acid)
- 2171608-06-1(4-(dimethylamino)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidobutanoic acid)
- 960400-24-2(2-(thiophen-3-yl)ethyl chloroformate)
- 2092251-64-2(1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-sulfonyl fluoride)




